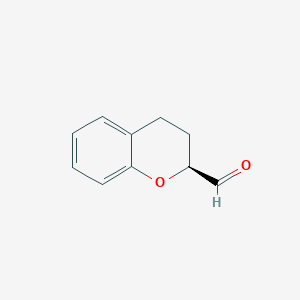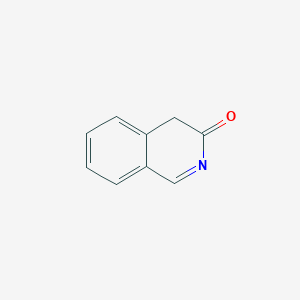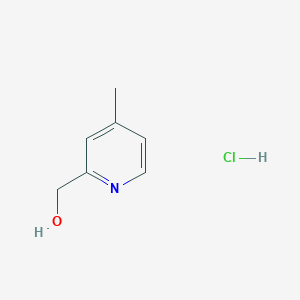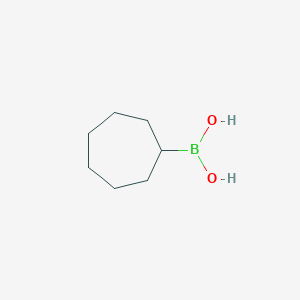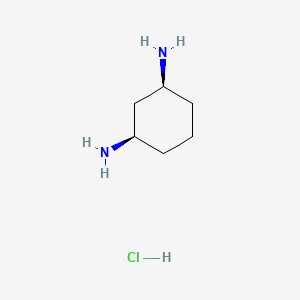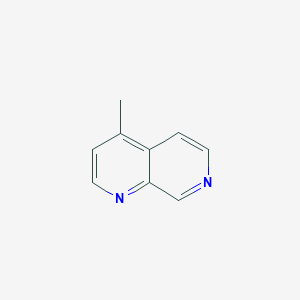
4-Methyl-1,7-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused system of two pyridine rings The presence of a methyl group at the 4-position of the 1,7-naphthyridine ring system distinguishes this compound from other naphthyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with methyl vinyl ketone followed by cyclization can yield this compound. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Methyl-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthyridine-N-oxide derivatives.
Reduction: Dihydro-4-Methyl-1,7-naphthyridine.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学研究应用
4-Methyl-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with cellular targets.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of 4-Methyl-1,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes like replication and transcription. This property is particularly relevant in its potential anticancer activity.
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Another isomer with different nitrogen atom positions.
1,5-Naphthyridine: Differently positioned nitrogen atoms compared to 1,7-naphthyridine.
2,7-Naphthyridine: Another isomer with unique properties.
Uniqueness
4-Methyl-1,7-naphthyridine is unique due to the specific positioning of the methyl group and nitrogen atoms, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
4-methyl-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-2-5-11-9-6-10-4-3-8(7)9/h2-6H,1H3 |
InChI 键 |
NUWRWVNNXLNLIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN=CC2=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



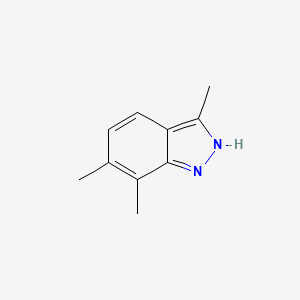

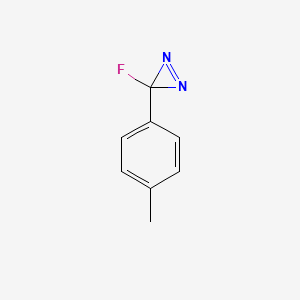
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
